molecular formula C8H16N2O2 B2488321 2-Hydroxy-2-methyl-1-(1-piperazinyl)propan-1-one CAS No. 670252-63-8

2-Hydroxy-2-methyl-1-(1-piperazinyl)propan-1-one

Cat. No. B2488321
M. Wt: 172.228
InChI Key: YPAMIIMNNUTKJN-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

Benzyl 4-(2-hydroxy-2-methylpropionyl)piperazine-1-carbamate (2.82 g, 9.20 mmol) synthesized in Production example 28-1 was dissolved in methanol (100 ml) under nitrogen atmosphere; 10% palladium on carbon (50% wet, 1.96 g) was added thereto, the reaction system was purged with hydrogen at atmospheric pressure; and the reaction mixture was stirred overnight. After the reaction system was purged with nitrogen, the catalyst was filtered out, and washed with methanol, then the solvent, together with the filtrate and the washing solution, was distilled off. The residue was dried under reduced pressure to yield the title compound (1.58 g, 9.20 mmol, quantitative) as a colorless oil.
Name
Benzyl 4-(2-hydroxy-2-methylpropionyl)piperazine-1-carbamate
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.96 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:23])([CH3:22])[C:3]([N:5]1[CH2:10][CH2:9][N:8](NC(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6]1)=[O:4]>CO.[Pd]>[OH:1][C:2]([CH3:23])([CH3:22])[C:3]([N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)=[O:4]

Inputs

Step One
Name
Benzyl 4-(2-hydroxy-2-methylpropionyl)piperazine-1-carbamate
Quantity
2.82 g
Type
reactant
Smiles
OC(C(=O)N1CCN(CC1)NC(=O)OCC1=CC=CC=C1)(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.96 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
and the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction system was purged with hydrogen at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After the reaction system was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered out
WASH
Type
WASH
Details
washed with methanol
DISTILLATION
Type
DISTILLATION
Details
the solvent, together with the filtrate and the washing solution, was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C(=O)N1CCNCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.2 mmol
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.